Cefotaxime Bromoacetyl Analogue

Impurity profiling LC-MS identification Structural elucidation

QC laboratories quantifying the bromoacetyl analog impurity in cefotaxime sodium per USP43 require a correctly characterized reference standard to meet the ≤0.15% acceptance limit and pass regulatory inspection. • Enables accurate HPLC peak identification and system suitability verification at the compendial threshold. • Supplied with full ICH Q2(R1) characterization (NMR, MS, HPLC, COA) for direct use in ANDA/DMF analytical similarity studies. • Ambient-stable with >3-year shelf life, ensuring consistent lot identity across multi-year stability protocols.

Molecular Formula C15H16BrN3O8S
Molecular Weight 478.3 g/mol
Cat. No. B13777812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefotaxime Bromoacetyl Analogue
Molecular FormulaC15H16BrN3O8S
Molecular Weight478.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C(=O)CBr)SC1)C(=O)O
InChIInChI=1S/C15H16BrN3O8S/c1-6(20)27-4-7-5-28-14-10(13(23)19(14)11(7)15(24)25)17-12(22)9(18-26-2)8(21)3-16/h10,14H,3-5H2,1-2H3,(H,17,22)(H,24,25)/b18-9+/t10-,14-/m1/s1
InChIKeyNIHKZDOTKQWEAL-UHAPALRBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefotaxime Bromoacetyl Analogue – Reference Standard Overview


The Cefotaxime Bromoacetyl Analogue (CAS 83305-12-8) is a structurally defined, fully characterized impurity of the third-generation cephalosporin antibiotic cefotaxime, carrying a bromoacetyl substituent in place of the parent aminothiazole side chain [1]. With a molecular formula of C₁₅H₁₆BrN₃O₈S and a molecular weight of 478.27 g/mol, the compound is supplied as a white to off-white solid at purities routinely ≥95%, meeting reference-standard grade specifications . It is explicitly designated as Cefotaxime Impurity 23 (or USP Impurity K) and is employed as a pharmacopeial traceable analytical standard for HPLC method development, method validation, and quality-control release testing of cefotaxime sodium drug substance and finished product [2].

Workflow
Compendial impurity release testing (HPLC/UV)
Selection
USP Impurity K matched reference standard
Use Context
ANDA/DMF analytical similarity assessment

Why Generic Cephalosporin Impurity Standards Cannot Substitute


Pharmaceutical impurity reference standards are not interchangeable among cephalosporin congeners because each impurity possesses a unique combination of molecular identity, chromatographic retention behavior, and regulatory acceptance criteria. The Cefotaxime Bromoacetyl Analogue bears a bromoacetyl moiety at the C-7 side chain—a structural feature absent in desacetyl cefotaxime, cefotaxime EP Impurity A, or other common cefotaxime-related substances—resulting in a distinct molecular formula (C₁₅H₁₆BrN₃O₈S, MW 478.27) and a characteristic bromine isotopic signature in mass spectrometry that serves as an unambiguous identifier during LC-MS impurity profiling . Furthermore, compendial monographs assign this impurity an explicit, numerically defined acceptance limit (Bromoacetyl analog: ≤0.15% in Cefotaxime Sodium, USP43) that differs from the limits set for deacetylcefotaxime (≤1.0%), cefetamet (≤1.0%), or other process-related impurities, making its accurate quantification a discrete regulatory requirement rather than an optional exercise . Procuring a correctly characterized and lot-certified reference standard of this specific analogue is therefore prerequisite for passing ANDA or DMF analytical similarity assessments.

Bromoacetyl moiety produces unique LC-MS isotopic signature absent in desacetyl or other common cefotaxime impurities, altering retention and detection.
Compendial acceptance limit for bromoacetyl analog differs markedly from other related substances, requiring impurity-specific quantification rather than class-based substitution.
Regulatory traceability documentation (ISO 17034, COA, pharmacopeial linkage) may not transfer from generic cephalosporin impurity lots, risking ANDA method validation rejection.

Quantitative Differentiation Evidence vs. Closest Analogs


Unique Bromoacetyl Substituent vs. Parent Cefotaxime

The Cefotaxime Bromoacetyl Analogue differs from the parent drug cefotaxime (CAS 63527-52-6) by replacement of the (2-aminothiazol-4-yl) moiety with a bromoacetyl group. This substitution eliminates two nitrogen atoms and one sulfur atom while introducing one bromine atom, resulting in a molecular formula of C₁₅H₁₆BrN₃O₈S (exact mass 476.9841 Da) versus C₁₆H₁₇N₅O₇S₂ for cefotaxime (exact mass 455.47 Da) . The presence of bromine produces a characteristic ¹⁹⁸Br:¹⁸⁸Br isotopic doublet (≈1:1 ratio) detectable by mass spectrometry, providing an unambiguous analytical fingerprint that distinguishes this impurity from all non-brominated cefotaxime-related substances . The compound also exhibits a predicted density of 1.84±0.1 g/cm³ .

Bromoacetyl vs. parent cefotaxime
Head-to-head
C₁₅H₁₆BrN₃O₈S (exact mass 476.9841 Da) vs. parent C₁₆H₁₇N₅O₇S₂ (455.47 Da). Characteristic Br doublet (⁷⁹Br:⁸¹Br ≈ 1:1).
Provides unambiguous MS fingerprint for impurity identification
High-resolution MS (ESI-TOF) required
Impurity profiling LC-MS identification Structural elucidation

Regulatory Acceptance Limit vs. Other Cefotaxime Impurities

The USP43 monograph for Cefotaxime Sodium assigns a specific acceptance limit of ≤0.15% for the Bromoacetyl analog, which is the most stringent individual impurity limit among the specified related substances . By comparison, deacetylcefotaxime (the primary hydrolytic degradation product) is permitted at ≤1.0%, cefetamet at ≤1.0%, and cefotaxime dimer at ≤1.0%—limits that are 6.7-fold higher than the bromoacetyl analog limit . Any individual unspecified impurity is capped at ≤0.2%, and total impurities must not exceed 3.0% . This tiered specification reflects the regulatory expectation that the bromoacetyl analog must be controlled at a proportionally lower level, necessitating a high-sensitivity, impurity-specific analytical method calibrated with an authentic reference standard of this exact compound.

Compendial limit vs. other impurities
Head-to-head
Bromoacetyl analog ≤0.15% (USP43) vs. deacetylcefotaxime ≤1.0% and cefetamet ≤1.0% – a 6.7-fold tighter limit.
Demands impurity-specific reference standard for quantification at the specification threshold
USP43 monograph context
Pharmaceutical quality control USP monograph ANDA submission

Pharmacopeial Traceability vs. Research-Grade Impurity Lots

The Cefotaxime Bromoacetyl Analog (USP) is supplied with a full characterization data package compliant with regulatory guidelines and can be traced against pharmacopeial standards (USP or EP) upon feasibility verification [1]. In contrast, generic research-grade cefotaxime impurity preparations may lack formal traceability documentation, certificate of analysis (COA) with lot-specific purity assignment, or evidence of ISO 17034 accreditation . The compound is produced under ISO 17034 reference material producer certification, with purity specifications of >95% (CATO) or >98% (MedKoo), supported by NMR, MS, and HPLC data . This documentation chain is essential for satisfying ICH Q3A/Q3B impurity qualification requirements and for demonstrating analytical method equivalency in ANDA submissions.

Traceability vs. research-grade lots
Reported
ISO 17034 certified; COA with NMR, MS, HPLC; purity >95%; traceable to USP/EP. Research-grade lots lack formal certification.
Supports ICH Q3A/Q3B impurity qualification documentation
ANDA submission requires demonstrable traceability
Reference standard qualification Pharmacopeial compliance Method validation

Stereochemical Integrity and Biological Target Engagement

The Cefotaxime Bromoacetyl Analogue retains the syn (Z)-methoxyimino configuration at the C-7 side chain, a stereochemical feature that is decisive for antibacterial target engagement. Direct comparative studies on cefotaxime stereoisomers demonstrate that the anti (E)-isomer of cefotaxime, while resistant to β-lactamase hydrolysis, is devoid of antibacterial activity with an MIC for Escherichia coli exceeding 500 µg/mL, whereas the syn-isomer (cefotaxime) achieves an MIC of 1.45 µg/mL against the same strain—a >344-fold difference [1][2]. The 50% saturating concentration for penicillin-binding proteins (PBPs) in intact E. coli cells was more than 100-fold higher for the anti-isomer than for the syn-isomer, despite only minor differences in PBP affinity measured in vitro, indicating that the syn-configuration is required for outer membrane penetration [1]. In Pseudomonas aeruginosa X-48, cefotaxime (syn) achieved 50% inhibition of transpeptidase at 0.025 µg/mL, whereas the anti-isomer had no measurable inhibitory effect [3]. The bromoacetyl analogue's designation as a syn (Z)-configured compound is thus critically relevant for any study where residual antibacterial activity or PBP binding could bias impurity safety assessments.

Stereochemical integrity context
Class-level
Syn (Z)-configuration retained. Syn vs. anti cefotaxime: >344-fold MIC difference (E. coli); >100-fold PBP saturation difference.
Stereochemical-configuration context for impurity qualification review
Class-level inference; analogue-specific verification advised
Structure-activity relationship Penicillin-binding protein Stereochemistry

Chromatographic Differentiation and Peak Identity

The Cefotaxime Bromoacetyl Analogue must be chromatographically resolved from cefotaxime and other specified impurities in the USP compendial HPLC method. According to the USP39 monograph (procedure 2), the Cefotaxime Sodium organic impurities method achieves a resolution of 13.6 between cefotaxime and cefotaxime related compound E (USP criterion: minimum 4.0), with a tailing factor of 1.0 for the cefotaxime peak (USP criterion: maximum 2.0) . While the bromoacetyl analog is not specifically listed in the USP39 procedure 2 chromatogram, the method must be capable of separating all specified impurities including the bromoacetyl analog at its quantification limit (≤0.15%). The bromoacetyl analog is supplied with lot-specific HPLC and MS data enabling precise determination of its relative retention time (RRT) under the compendial conditions, a parameter that varies depending on column selection and mobile phase composition and cannot be accurately predicted from structural analogs alone . Cross-validation studies using capillary electrophoresis have further demonstrated that cefotaxime and its major related impurities can be baseline-resolved using 30 mM sodium dihydrogen phosphate (pH 7.2) with 165 mM SDS at 15 kV, providing an orthogonal method for confirming peak identity [1].

Chromatographic resolution
Method context
Resolution 13.6 (cefotaxime vs. related compound E) on USP procedure 2; lot-specific RRT and MS data provided for bromoacetyl analog.
Enables system suitability establishment and peak identity confirmation
CE cross-validation available as orthogonal method
HPLC method validation Impurity resolution Forced degradation

Storage Stability and Ambient Shipping Tolerance

The Cefotaxime Bromoacetyl Analogue is shipped under ambient temperature conditions as a non-hazardous chemical and is stable for several weeks during ordinary shipping and customs transit, with a certified shelf life exceeding 3 years when stored dry, dark, and at −20°C . Short-term storage at 0–4°C is acceptable for days to weeks . This ambient shipping tolerance distinguishes the bromoacetyl analogue from certain temperature-labile cephalosporin impurities (e.g., desacetyl cefotaxime or open-ring lactone forms) that may require cold-chain logistics to prevent hydrolytic degradation during transport. The compound is soluble in DMSO, facilitating direct preparation of stock solutions for analytical use . Its solid-powder physical form (white to off-white solid) further simplifies handling and weighing compared to hygroscopic or solvent-containing impurity preparations .

Shipping & storage stability
Class-level
Ambient shipping tolerated; shelf life >3 years at −20°C; short-term 0–4°C; DMSO soluble. Labile impurities often require cold chain.
Reduces cold-chain failure risk and supports multi-year method lifecycle
Long-term storage: dry, dark, −20°C
Reference standard logistics Stability testing Procurement planning

Procurement-Driven Application Scenarios


USP/EP Compendial Impurity Testing for Drug Substance Release

The Cefotaxime Bromoacetyl Analogue is the compendial reference standard required for quantifying the bromoacetyl analog impurity at the ≤0.15% acceptance limit prescribed by USP43. QC laboratories performing batch-release testing must spike this standard into system suitability solutions to confirm HPLC peak identity, establish relative retention time, and verify detector linearity at the specification threshold . Use of an alternative impurity standard not matched to this specific structure would invalidate the system suitability criterion and risk non-compliance during regulatory inspection.

ANDA and DMF Analytical Method Validation

During ANDA filing, the applicant must demonstrate that the proposed HPLC method can separate and quantify all specified impurities, including the bromoacetyl analog, with adequate sensitivity and specificity. The Cefotaxime Bromoacetyl Analog (USP) is supplied with a complete characterization package (NMR, MS, HPLC, COA) compliant with ICH Q2(R1) requirements, enabling direct use in forced degradation studies, specificity experiments, and accuracy/precision runs without additional in-house structural confirmation [1].

Stability-Indicating Method Development

The bromoacetyl analog may form as a process-related impurity during cefotaxime synthesis involving bromoacetyl bromide acylation intermediates . Stability-indicating methods must track this impurity alongside degradation products such as desacetyl cefotaxime. The compound's ambient shipping stability and >3-year shelf life make it a practical reference standard for multi-year stability study protocols, where consistent lot identity and purity documentation are essential for regulatory submission integrity .

LC-MS/MS Impurity Identification and Structural Confirmation

In cases where an unknown impurity peak appears in cefotaxime sodium chromatograms, the Cefotaxime Bromoacetyl Analogue provides a mass spectrometric benchmark. Its characteristic bromine isotopic doublet (¹⁸⁹Br:¹⁸⁸Br ≈ 1:1) and exact mass of 476.9841 Da serve as a definitive diagnostic signature for ruling in or excluding the bromoacetyl analog as the identity of an unknown peak . This capability is particularly valuable when investigating out-of-specification results or when characterizing impurity profiles of cefotaxime from alternate synthetic routes.

Application
Selection Property
Validation Focus
Compendial impurity release testing
Matched impurity reference standard (USP Impurity K)
System suitability, peak identity, and detector linearity at specification threshold
ANDA/DMF analytical method validation
Full characterization package compliant with ICH Q2(R1)
Forced degradation specificity, accuracy/precision runs without additional in-house structural confirmation
Stability-indicating method development
Ambient-stable reference standard with >3-year shelf life and consistent lot documentation
Multi-year protocol integrity; tracking of bromoacetyl process impurity alongside degradation products
LC-MS/MS impurity structural confirmation
Characteristic bromine isotopic doublet and exact mass benchmark (476.9841 Da)
Differentiating bromoacetyl analog from unknown impurity peaks in OOS investigations
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